molecular formula C6H15NO B1449246 (2,2-Dimethylpropyl)(methoxy)amine CAS No. 1502774-15-3

(2,2-Dimethylpropyl)(methoxy)amine

Cat. No.: B1449246
CAS No.: 1502774-15-3
M. Wt: 117.19 g/mol
InChI Key: HJTWTJGICOYQJA-UHFFFAOYSA-N
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Description

It is a colorless liquid with a strong odor and is commonly used in various industrial and research applications.

Scientific Research Applications

(2,2-Dimethylpropyl)(methoxy)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic applications and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,2-Dimethylpropyl)(methoxy)amine can be achieved through several synthetic routes. One common method involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel. The reaction is carried out under high pressure and temperature conditions to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process typically involves the use of large autoclaves where methoxy acetone and ammonia are reacted in the presence of a catalyst like Raney nickel. The reaction mixture is subjected to high pressure and temperature, followed by filtration and distillation to obtain a pure product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)(methoxy)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(methoxy)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. It can also participate in oxidation and reduction reactions, altering its oxidation state and forming new products .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropyl(methyl)amine: Similar in structure but with a methyl group instead of a methoxy group.

    2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains a dioxolane ring instead of a methoxy group.

    N-Methyl-13C, d3-diethanolamine: Contains diethanolamine instead of a methoxy group.

Uniqueness

(2,2-Dimethylpropyl)(methoxy)amine is unique due to its specific functional groups, which confer distinct chemical reactivity and properties. The presence of the methoxy group allows for unique substitution reactions that are not possible with similar compounds lacking this group.

Properties

IUPAC Name

N-methoxy-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)5-7-8-4/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTWTJGICOYQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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